molecular formula C16H8N2O4 B15063462 8-Nitroindolo[1,2-b]isoquinoline-6,12-dione CAS No. 88207-30-1

8-Nitroindolo[1,2-b]isoquinoline-6,12-dione

Cat. No.: B15063462
CAS No.: 88207-30-1
M. Wt: 292.24 g/mol
InChI Key: KQLFXJHPBGOPKY-UHFFFAOYSA-N
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Description

8-Nitroindolo[1,2-b]isoquinoline-6,12-dione is a heterocyclic compound with a complex structure that includes both indole and isoquinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitroindolo[1,2-b]isoquinoline-6,12-dione typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-Nitroindolo[1,2-b]isoquinoline-6,12-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at different positions on the molecule .

Scientific Research Applications

8-Nitroindolo[1,2-b]isoquinoline-6,12-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Nitroindolo[1,2-b]isoquinoline-6,12-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition occurs through a reversible, mixed-type mechanism, altering the enzyme’s conformation and activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Nitroindolo[1,2-b]isoquinoline-6,12-dione stands out due to its unique combination of indole and isoquinoline moieties, as well as the presence of a nitro group.

Properties

CAS No.

88207-30-1

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

8-nitroindolo[1,2-b]isoquinoline-6,12-dione

InChI

InChI=1S/C16H8N2O4/c19-15-11-3-1-2-4-13(11)17-14(15)7-9-5-6-10(18(21)22)8-12(9)16(17)20/h1-8H

InChI Key

KQLFXJHPBGOPKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)N23

Origin of Product

United States

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